Diphenyl 1-phenylethyl phosphate
Description
Diphenyl phosphate esters are a class of organophosphorus compounds widely used as flame retardants, plasticizers, and industrial additives. These compounds share a core phosphate group bonded to two phenyl rings and a variable alkyl/aryl substituent, which dictates their physical, toxicological, and industrial properties .
Properties
CAS No. |
76263-88-2 |
|---|---|
Molecular Formula |
C20H19O4P |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
diphenyl 1-phenylethyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-17(18-11-5-2-6-12-18)22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
ARMKUHKDIFTBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl 1-phenylethyl phosphate can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the phenol acting as a nucleophile and attacking the phosphorus center, leading to the formation of the phosphate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 1-phenylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphate esters.
Scientific Research Applications
Diphenyl 1-phenylethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diphenyl 1-phenylethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Diphenyl Phosphate (DPHP)
Isodecyl Diphenyl Phosphate (CAS 29761-21-5)
Cresyl Diphenyl Phosphate (CAS 26444-49-5)
tert-Butylphenyl Diphenyl Phosphate (CAS 56803-37-3)
Diphenyl Isopropylphenyl Phosphate (CAS 28108-99-8)
Tricresyl Phosphate (TCP) (CAS 1330-78-5)
- Structure : Three cresyl groups.
- Toxicity: Known neurotoxicant; linked to organophosphate-induced delayed neuropathy (OPIDN) .
Toxicological and Environmental Profiles
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